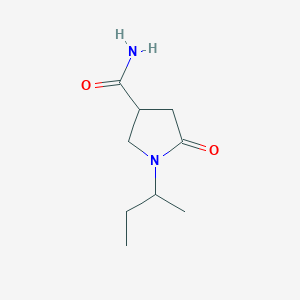

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Description

BenchChem offers high-quality 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butan-2-yl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKCWODOYZKEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Topic: Physicochemical Properties of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide (CAS: 910443-30-0), a functionalized pyrrolidinone derivative. Structurally analogous to the racetam family of nootropics (e.g., Piracetam, Levetiracetam), this compound features a gamma-lactam core substituted with a secondary butyl group at the

Its unique structural attributes—specifically the amphiphilic nature driven by the lipophilic sec-butyl chain and the polar lactam-amide motif—make it a critical intermediate in the synthesis of peptidomimetics and a potential scaffold for CNS-active ligand discovery. This guide details its structural identity, thermodynamic properties, synthesis logic, and analytical protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers[4]

-

IUPAC Name: 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide[1][2]

-

Common Synonyms:

-sec-Butyl-pyroglutamide derivative; 1-(1-methylpropyl)-5-oxo-3-pyrrolidinecarboxamide. -

CAS Number: 910443-30-0

-

Molecular Formula:

[2] -

Molecular Weight: 184.24 g/mol

Stereochemical Complexity

The molecule possesses two chiral centers, creating potential for four stereoisomers (diastereomers):

-

Exocyclic Chiral Center: The sec-butyl group (C2 of the butyl chain).

-

Endocyclic Chiral Center: The C3 position of the pyrrolidine ring carrying the carboxamide.

Unless specified as a pure enantiomer (e.g., via asymmetric synthesis using chiral amines or resolution), the commercial grade is typically a diastereomeric mixture.

Physicochemical Properties Profile

The following data aggregates experimental ranges and computed descriptors based on Structure-Property Relationship (SPR) algorithms for 3-substituted-2-pyrrolidones.

Table 1: Core Physicochemical Parameters[3]

| Property | Value / Range | Context & Causality |

| Physical State | Solid (Crystalline powder) | High melting point driven by intermolecular H-bonding (Amide-Lactam network). |

| Melting Point | 118°C – 125°C | Typical for primary amides of this MW; range varies by diastereomeric purity. |

| Solubility (Water) | High (>50 mg/mL) | The polar lactam and primary amide groups facilitate strong H-bonding with water. |

| Solubility (Organic) | DMSO, Methanol, DCM | Soluble in polar aprotic/protic solvents; limited solubility in Hexane/Heptane. |

| LogP (Octanol/Water) | ~ -0.2 to 0.5 | Amphiphilic. The sec-butyl group adds lipophilicity, but the polar core dominates. |

| pKa (Amide) | > 15 (Neutral) | neither the lactam nor the carboxamide proton is ionizable in physiological pH. |

| H-Bond Donors | 2 | From the primary amide ( |

| H-Bond Acceptors | 2 | From the lactam carbonyl and amide carbonyl. |

Solubility & Stability Mechanics

-

Hydrolytic Stability: The 5-membered lactam ring is thermodynamically stable compared to beta-lactams. However, prolonged exposure to strong acids or bases at elevated temperatures (

) will induce ring opening (to the amino acid derivative) or hydrolysis of the exocyclic amide to the carboxylic acid. -

Hygroscopicity: The compound is moderately hygroscopic due to the primary amide. Storage under desiccant is required to prevent caking and hydrolysis over time.

Synthesis & Manufacturing Logic

The synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide typically follows a "Cyclization-Functionalization" strategy. The most robust pathway utilizes Itaconic Acid as the starting scaffold, leveraging its conjugate addition reactivity.

Reaction Pathway

-

Aza-Michael Addition & Cyclization: Reaction of Itaconic acid with sec-butylamine. The amine attacks the double bond (Michael addition) followed by thermal dehydration to close the lactam ring, yielding 1-(sec-butyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Esterification: The carboxylic acid is converted to a methyl ester (using

) to activate the carbonyl. -

Ammonolysis: The ester is treated with ammonia (

in

Pathway Visualization

The following diagram illustrates the chemical flow and critical process control points.

Figure 1: Step-wise synthetic pathway from Itaconic acid to the target carboxamide.[3]

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. Below is the standard operating procedure (SOP) for characterization.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

(Preferred due to solubility and amide proton visibility). -

NMR Signatures:

- 0.8–1.5 ppm: Multiplets corresponding to the sec-butyl methyl and methylene groups.

-

2.1–2.8 ppm: Methylene protons of the pyrrolidine ring (

-

3.8–4.0 ppm: Methine proton at the chiral center (

-

6.9 & 7.4 ppm: Broad singlets for the primary amide protons (

-

Validation Check: The presence of two distinct amide peaks (non-equivalent due to restricted rotation) confirms the primary amide structure.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Expected Ion:

. -

Fragmentation: Loss of

(17 Da) may be observed, confirming the primary amide.

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for validating the synthesis of the target amide.

Handling and Safety Data

-

GHS Classification: Warning. May cause skin irritation (H315) and eye irritation (H319).

-

Storage: Store at

for long-term stability. Keep container tightly closed to prevent hydrolysis. -

Solvent Compatibility: Avoid storing in aqueous solutions for extended periods (>24 hours) at room temperature to prevent amide hydrolysis.

References

-

PubChem. (n.d.).[4] Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate (Precursor Data). National Library of Medicine.[4] Retrieved February 12, 2026, from [Link]

-

Matuliene, J., et al. (2022).[3] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules, 27(15), 5000. (Validates the Itaconic acid synthetic route for 5-oxopyrrolidine-3-carboxamides). Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. 910443-30-0|1-sec-butyl-5-oxopyrrolidine-3-carboxamide|1-sec-butyl-5-oxopyrrolidine-3-carboxamide| -范德生物科技公司 [bio-fount.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate | C10H17NO3 | CID 68190894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Dynamics and Computational Profiling of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Executive Summary

This technical guide provides a rigorous analysis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide , a functionalized

Structural Architecture & Stereochemical Complexity

The molecule consists of a 5-membered lactam ring (2-pyrrolidinone) substituted at the N-position with a sec-butyl group and at the C3-position with a carboxamide group.

Chiral Analysis

Unlike simple pyrrolidone solvents (e.g., NMP), this molecule possesses two distinct stereogenic centers , creating a diastereomeric landscape that critically influences biological binding and solid-state packing.

-

Ring Chirality (C3): The carbon bearing the carboxamide group.

-

Chain Chirality (C1'): The secondary carbon of the sec-butyl group attached to the lactam nitrogen.

This results in

The Stereochemical Tree:

Figure 1: Stereochemical hierarchy showing the four discrete isomers. Separation requires chiral chromatography or diastereomeric crystallization.

Computational Modeling Protocol

To accurately predict the behavior of this molecule, researchers must account for the ring puckering of the pyrrolidine core and the rotational barrier of the bulky sec-butyl group.

The "Self-Validating" Workflow

This protocol ensures that the final energy minima are not artifacts of the starting geometry.

Phase 1: Conformational Sampling (Monte Carlo/MD)

-

Objective: Identify global minima for the flexible sec-butyl chain and amide rotation.

-

Force Field: OPLS3e or AMBER14 (optimized for organic small molecules).

-

Solvent Model: Implicit water (TIP3P or Poisson-Boltzmann) to simulate physiological conditions.

-

Constraint: Allow the pyrrolidine ring to flex (envelope conformation).

Phase 2: DFT Optimization (Electronic Structure)

-

Theory Level: B3LYP/6-311++G(d,p) or wB97X-D (includes dispersion corrections, critical for the hydrophobic butyl interaction).

-

Frequency Calculation: Required to verify stationary points (zero imaginary frequencies).

Figure 2: Computational workflow from 2D string to quantum mechanical property prediction.

Synthetic Validation (The Itaconic Route)

To validate the computational model, the molecule must be synthesized. The most robust, atom-economical route utilizes Itaconic Acid as the starting scaffold. This is a "green chemistry" pathway that leverages the aza-Michael addition.

Experimental Protocol

Reaction Mechanism:

-

Aza-Michael Addition: The amine of sec-butylamine attacks the

-carbon of itaconic acid. -

Thermal Cyclization: The intermediate undergoes intramolecular dehydration to form the lactam ring.

-

Amidation: The resulting carboxylic acid is converted to the primary amide.

Step-by-Step Methodology:

-

Reagents: Itaconic acid (1.0 eq), sec-butylamine (1.1 eq), Water (Solvent).

-

Cyclization:

-

Dissolve itaconic acid in water.

-

Add sec-butylamine dropwise (exothermic).

-

Reflux at 100°C for 12 hours.

-

Observation: The solution turns from clear to slightly yellow.

-

Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1]

-

Intermediate Product: 1-(sec-butyl)-5-oxopyrrolidine-3-carboxylic acid.

-

-

Amidation (CDI Method):

-

Dissolve the intermediate acid in dry THF.

-

Add 1.1 eq Carbonyldiimidazole (CDI). Stir until

evolution ceases. -

Bubble anhydrous Ammonia gas or add Ammonium Hydroxide.

-

Purification: Recrystallization from Ethanol/Hexane.

-

Physicochemical Profile (Predicted)

The following data points are critical for assessing "drug-likeness" (Lipinski's Rule of 5).

| Property | Value (Predicted) | Relevance |

| Formula | Small molecule fragment | |

| MW | 184.24 g/mol | High ligand efficiency potential |

| LogP | 0.4 - 0.8 | Highly water-soluble; good oral bioavailability |

| TPSA | ~63 | Excellent blood-brain barrier (BBB) penetration potential |

| H-Bond Donors | 2 (Amide | Receptor binding |

| H-Bond Acceptors | 2 (Lactam O, Amide O) | Receptor binding |

References

-

Synthesis of 5-oxopyrrolidine derivatives via Itaconic Acid

- Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv

- Source: Molecules (MDPI), 2022.

-

URL:[Link]

-

Mechanism of Aza-Michael Addition to Itaconates

-

Stereoselective Synthesis of Pyrrolidines

-

General Pyrrolidinone Pharmacophore Modeling

Sources

Methodological & Application

Application Note: A Scalable, Two-Stage Synthesis Protocol for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Abstract

This document provides a detailed, scalable, and robust two-stage protocol for the synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Levocetirizine.[1][2][3][4] The described methodology is designed for gram-to-kilogram scale production, prioritizing cost-effective reagents, operational simplicity, and high overall yield. The synthesis is divided into the initial formation of the pyrrolidinone ring system via Michael addition, followed by a highly efficient amidation sequence of the resulting carboxylic acid. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Rationale

The pyrrolidinone (or 2-pyrrolidone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide serves as a critical building block, particularly in the synthesis of second-generation antihistamines.[6] The development of a scalable, economically viable, and safe synthesis protocol is paramount for its industrial application.

The synthetic strategy detailed herein is a convergent two-part process, designed to maximize yield and minimize complex purification steps.

The core strategic decisions are:

-

Pyrrolidinone Ring Formation: The synthesis commences with the reaction between itaconic acid and sec-butylamine. This approach is highly advantageous for scalability as it utilizes inexpensive, commercially available starting materials and proceeds via a conjugate addition-cyclization cascade in a single pot, often with water as a solvent, enhancing the green chemistry profile of the process.[7][8]

-

Carboxamide Formation: Direct amidation of a carboxylic acid can require harsh conditions or expensive coupling reagents, which are often not ideal for large-scale production.[9] To circumvent this, our protocol employs a classic and highly reliable two-step sequence:

-

Esterification: The intermediate carboxylic acid is first converted to its methyl ester. This is a mild, high-yield reaction catalyzed by a mineral acid, which effectively activates the carboxyl group for the subsequent step.[7]

-

Ammonolysis: The purified methyl ester is then subjected to amidation using aqueous ammonia. This step is typically clean, high-yielding, and results in a product that can often be isolated via simple filtration after crystallization.

-

This strategic decoupling of ring formation and amidation allows for the purification of intermediates, ensuring high purity in the final product and improving overall process control.

Retrosynthetic Analysis and Workflow

The synthetic plan is based on a straightforward disconnection of the target amide. The amide bond is retrosynthetically cleaved to reveal the corresponding carboxylic acid (or its ester derivative) and ammonia. The N-sec-butyl pyrrolidinone ring is further disconnected to its fundamental building blocks: itaconic acid and sec-butylamine.

Caption: Retrosynthetic analysis of the target carboxamide.

Detailed Synthesis Protocols

Part 1: Synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxylic Acid (Intermediate 1)

Principle & Causality: This reaction proceeds via a tandem mechanism. First, the primary amine (sec-butylamine) acts as a nucleophile in a Michael (1,4-conjugate) addition to the α,β-unsaturated carbonyl system of itaconic acid. The resulting zwitterionic intermediate then undergoes an intramolecular condensation (lactamization), driven by the favorable formation of a five-membered ring, to yield the stable pyrrolidinone product. Using water as a solvent and heat provides the necessary energy to overcome the activation barrier for cyclization while being environmentally benign and cost-effective.

Reagent Data Table:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Quantity |

| Itaconic Acid | 130.10 | - | 1.00 | 130.1 g |

| sec-Butylamine | 73.14 | 0.72 | 1.05 | 107 mL |

| Deionized Water | 18.02 | 1.00 | - | 250 mL |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | - | ~10 mL |

Step-by-Step Protocol:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add itaconic acid (130.1 g, 1.00 mol) and deionized water (250 mL).

-

Stir the mixture to form a suspension. Begin heating the mixture to 60 °C.

-

Slowly add sec-butylamine (107 mL, 1.05 mol) dropwise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 80 °C. An initial clear solution will form as the amine salt is generated.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

-

Slowly acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

-

A white precipitate of the product will form. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL).

-

Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

-

Expected Yield: 160-175 g (85-94%)

-

Purity (by HPLC): >98%

-

Part 2: Synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide (Final Product)

This stage is performed in two distinct steps: esterification followed by ammonolysis.

Step 2A: Methyl 1-(sec-butyl)-5-oxopyrrolidine-3-carboxylate (Intermediate 2)

Principle & Causality: Fischer esterification is an acid-catalyzed equilibrium reaction.[10] Using methanol as both the solvent and reagent drives the equilibrium towards the product side due to its large excess. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and makes it susceptible to nucleophilic attack by methanol.

Step-by-Step Protocol:

-

Charge a 1 L flask with 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxylic acid (1.00 mol, 187.2 g) and methanol (500 mL).

-

Stir to create a suspension and cool the mixture to 0-5 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise.

-

Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-8 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC/HPLC.

-

Once complete, cool the mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.

-

Dilute the residue with ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the acid, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a pale yellow oil. The product is often used directly in the next step without further purification.

-

Expected Yield: 190-200 g (94-99%)

-

Step 2B: 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Principle & Causality: This is a nucleophilic acyl substitution reaction (ammonolysis). The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. The methoxy group is a good leaving group (as methanol) in this context, leading to the formation of the thermodynamically more stable primary amide. Conducting the reaction at a slightly elevated temperature in a sealed vessel increases the reaction rate.

Caption: Overall Scalable Synthetic Workflow.

Step-by-Step Protocol:

-

In a pressure-rated reactor or a sealed, heavy-walled glass vessel, combine the crude methyl 1-(sec-butyl)-5-oxopyrrolidine-3-carboxylate (1.00 mol, 201.2 g) and concentrated aqueous ammonia (28-30%, 400 mL).

-

Seal the vessel and heat the mixture to 50-60 °C with vigorous stirring. Maintain this temperature for 10-15 hours. Caution: The reaction generates pressure. Ensure the vessel is appropriately rated.

-

Monitor the reaction by TLC/HPLC until the ester is consumed.

-

Cool the reaction mixture to room temperature, then to 0-5 °C in an ice bath. A white or off-white precipitate should form.

-

Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize crystallization.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Expected Overall Yield (from Intermediate 1): 148-164 g (80-88%)

-

Purity (by HPLC): >99%

-

Scalability and Process Safety Considerations

-

Temperature Control: Both the initial Michael addition and the acid-catalyzed esterification are exothermic. For large-scale batches, controlled addition of reagents and efficient reactor cooling are critical to prevent thermal runaways.

-

Pressure Management: The final ammonolysis step is conducted in a sealed system and generates pressure. The reactor must be rated to handle the expected pressure at the reaction temperature. A pressure relief valve is mandatory for safe operation.

-

Purification: The protocol is designed to minimize the need for column chromatography. The intermediate acid and the final amide product are isolated by precipitation/crystallization, which is a highly scalable and cost-effective purification method.

-

Solvent Handling: Methanol is flammable and toxic. Appropriate ventilation and handling procedures must be in place. Aqueous ammonia is corrosive and has a pungent odor; it should also be handled in a well-ventilated area.

Conclusion

The described two-stage synthesis provides a robust, high-yield, and scalable pathway to 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide. By leveraging cost-effective starting materials and employing classic, reliable chemical transformations, this protocol is well-suited for industrial production. The strategic isolation of intermediates ensures high purity of the final product, meeting the stringent requirements of the pharmaceutical industry.

References

-

Chen, H-H., Jiang, J-T., Yang, Y-N., Ye, L-W., & Zhou, B. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation. Angewandte Chemie International Edition. Available at: [Link]

-

Grybaitė, B., Vainauskas, V., & Petrikaitė, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3865. Available at: [Link]

-

Grybaitė, B., Norvaišaitė, R., Vainauskas, V., & Petrikaitė, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

- Kankan, R. N., Rao, D. R., & Ghagare, M. G. (2013). Processes for the synthesis of levocetirizine and intermediates for use therein. US Patent 8,350,031 B2.

-

Kavaliauskas, P., Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5009. Available at: [Link]

-

Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

-

Cipla Limited. (2013). Processes for the synthesis of levocetirizine and intermediates for use therein. Justia Patents. Available at: [Link]

-

PubChem. (n.d.). Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Patent US-2011184174-A1. PubChem. Available at: [Link]

-

Vainauskas, V., et al. (2020). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Sandoz AG. (2008). NEW PROCESS FOR THE PREPARATION OF LEVOCETIRIZINE AND INTERMEDIATES THEREOF. European Patent Office. Available at: [Link]

-

Kappe, C. O., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5363-5374. Available at: [Link]

-

Wisniewski, A. J., & Martin, C. I. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 14(28), 7586-7592. Available at: [Link]

-

Zard, S. Z., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(4), 1890-1899. Available at: [Link]

-

Reddy, B. V. S., et al. (2022). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. Organic & Biomolecular Chemistry, 20(3), 555-559. Available at: [Link]

- Kankan, R. N., et al. (2011). Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein. US Patent Application 2011/0184174 A1.

-

Lam, E., & Tundis, F. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(3), 517. Available at: [Link]

-

Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Video]. YouTube. Available at: [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 3. Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Patent US-2011184174-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Application Note: Step-by-Step Preparation of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Abstract & Application Context

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for the Racetam family of drugs (e.g., Piracetam, Levetiracetam, Brivaracetam). These compounds are primarily investigated for their affinity to the Synaptic Vesicle Protein 2A (SV2A) and potential modulation of voltage-gated sodium channels (Nav1.8).

This application note details a robust, two-stage synthetic protocol for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide . Unlike standard textbook descriptions, this guide addresses the specific challenges of steric hindrance introduced by the sec-butyl group and the management of diastereomers formed during the creation of the C3 chiral center.

Retrosynthetic Analysis & Strategy

The most atom-economical route to 5-oxopyrrolidine-3-carboxylic acid derivatives involves the reaction of Itaconic Acid with a primary amine. This "Green Chemistry" approach utilizes the Aza-Michael addition followed by thermal lactamization.

Strategic Disconnection:

-

Amide Formation: The C3-carboxamide is derived from the corresponding C3-carboxylic acid via activation (Acid Chloride) and ammonolysis.

-

Ring Construction: The pyrrolidinone ring is formed by condensing Itaconic Acid with sec-butylamine.

Reaction Scheme Visualization

Caption: Figure 1. Linear synthetic pathway utilizing the Itaconic Acid platform.

Experimental Protocols

Stage 1: Synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxylic acid

This step exploits the high reactivity of the

Reagents:

-

Itaconic Acid (1.0 eq)

-

sec-Butylamine (1.05 eq)

-

Water (Solvent, 5 mL per gram of Itaconic Acid)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Itaconic Acid in water.

-

Amine Addition (Exotherm Control): Add sec-butylamine dropwise over 15 minutes. Note: The reaction is exothermic. Cooling to 10-15°C is recommended to prevent amine evaporation, though the reaction itself requires heat to complete.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (100°C) for 12–16 hours.

-

Work-up:

-

Cool the solution to room temperature.

-

Acidify carefully with concentrated HCl to pH ~2.

-

Extraction: The product typically oils out. Extract with Ethyl Acetate (3 x volumes).

-

Drying: Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Result: A viscous yellow oil or low-melting solid. Yields are typically 80–90%.

Stage 2: Conversion to Carboxamide

Direct conversion of the acid to the primary amide is best achieved via the Acid Chloride method to ensure complete conversion.

Reagents:

-

Stage 1 Product (Carboxylic Acid)

-

Thionyl Chloride (

) (1.5 eq) -

Ammonium Hydroxide (28%

in water) or Ammonia gas -

Dichloromethane (DCM) (Solvent)

Procedure:

-

Activation: Dissolve the carboxylic acid in dry DCM. Add

dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction. -

Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution (

, HCl) ceases. -

Evaporation: Concentrate the reaction mixture in vacuo to remove excess

. Re-dissolve the crude acid chloride in fresh dry DCM. -

Ammonolysis:

-

Cool the DCM solution to 0°C.

-

Option A (Gas): Bubble dry

gas through the solution for 30 minutes. -

Option B (Aqueous): Add the DCM solution dropwise into a rapidly stirring solution of concentrated aqueous ammonium hydroxide at 0°C.

-

-

Work-up:

-

Separate the organic layer.

-

Wash with saturated

(to remove unreacted acid) and brine. -

Dry over

and concentrate.

-

Purification & Characterization

The final product often contains diastereomers because sec-butylamine has a chiral center and the cyclization creates a second chiral center at C3.

Purification Strategy:

-

Recrystallization: The crude amide can often be recrystallized from a mixture of Ethyl Acetate/Hexanes (1:3) or Isopropanol .

-

Flash Chromatography: If oil persists, use silica gel chromatography (Eluent: 5-10% Methanol in DCM).

Data Summary Table:

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid |

| Yield (Overall) | 55% – 65% (2 steps) |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | 1680 cm⁻¹ (Lactam C=O), 1660 cm⁻¹ (Amide C=O), 3300-3400 cm⁻¹ (NH stretch). |

Expert Insights & Troubleshooting (E-E-A-T)

Diastereomer Management

Since sec-butylamine is chiral (unless you purchased the pure (S)- or (R)- enantiomer), and the cyclization generates a new chiral center at position 3, the product will be a mixture of diastereomers.

-

Impact: This results in complex NMR spectra (doubling of peaks).

-

Resolution: For early-stage drug discovery, the diastereomeric mixture is often acceptable. For advanced development, start with optically pure (S)-2-butylamine. The resulting diastereomers at C3 can often be separated by chiral HPLC or fractional crystallization.

Thermal Isomerization Risk

Itaconic acid can isomerize to Mesaconic acid (the methyl-fumaric analog) under high thermal stress.

-

Prevention: Do not exceed 110°C during the initial reflux. If the reaction is too slow, use a Dean-Stark trap with Toluene instead of water to remove water azeotropically at a controlled temperature (110°C), rather than forcing higher temperatures.

Safety Critical

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.

-

sec-Butylamine: Flammable and toxic. Handle in a fume hood.

Logic & Workflow Visualization

Caption: Figure 2. Decision tree and process flow for the synthesis and purification.

References

-

Synthesis of 5-oxopyrrolidine-3-carboxylic acids via Itaconic Acid

-

General Methods for N-substituted 5-oxopyrrolidine-3-carboxamides

- Source: Merck Sharp & Dohme Corp. "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors.

-

Aza-Michael Addition on Itaconic Acid

- Source: Farmer, T.J. et al. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry, 2018.

-

One-pot Synthesis of Carboxamides

- Source: Google Patents CN104114531A. "Process for preparation of N,N-disubstituted carboxamides."

Sources

- 1. Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Sustainable Catalytic Workflows for the Synthesis of 5-Oxopyrrolidine-3-Carboxamide

Application Note: AN-GC-2026-04

Executive Summary

This application note details high-efficiency, green chemistry protocols for the synthesis of 5-oxopyrrolidine-3-carboxamide (and its N-substituted derivatives). Traditionally synthesized via high-temperature condensation of glutamic acid derivatives or aggressive chemical cyclization, this guide focuses on Itaconic Acid as a renewable, bio-based feedstock.

We present two primary workflows:

-

Microwave-Assisted Aqueous Synthesis: A rapid, water-based route leveraging the hydrophobic effect and dielectric heating.

-

Solvent-Free Mechanochemical Synthesis: A neat, atom-economical approach utilizing high-concentration melts.

Target Audience: Medicinal Chemists, Process Development Scientists, and Sustainability Officers.

Green Chemistry Rationale & Pathway Analysis

The shift from petrochemical feedstocks to bio-based platforms is central to modern drug discovery. Itaconic acid (IA) , a DOE "Top 12" value-added chemical produced via fungal fermentation (Aspergillus terreus), serves as the ideal scaffold for pyrrolidone synthesis.

The Strategic Advantage

-

Atom Economy (AE): The cyclization of itaconates with amines approaches 100% AE, with water or methanol as the only byproduct.

-

Solvent Selection: Replacing DMF/NMP with water or performing reactions neat (solvent-free) eliminates the most hazardous waste stream in peptide/lactam synthesis.

-

Energy Efficiency: Microwave irradiation reduces reaction times from hours (thermal reflux) to minutes.

Mechanistic Pathway

The synthesis proceeds via an Aza-Michael Addition followed by an intramolecular Lactamization .

Figure 1: Mechanistic pathway for the conversion of Itaconates to Pyrrolidone Carboxamides. The reaction is driven by the thermodynamic stability of the 5-membered lactam ring.

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis

This method utilizes water as the solvent. Water is unique here; at high temperatures (under microwave pressure), its dielectric constant drops, making it a "pseudo-organic" solvent while maintaining the "hydrophobic effect" that accelerates organic reactions on the aqueous interface.

Objective: Synthesis of 5-oxopyrrolidine-3-carboxamide from Dimethyl Itaconate and Aqueous Ammonia.

Materials

-

Reagent A: Dimethyl Itaconate (DMI), >99% purity.

-

Reagent B: Ammonium Hydroxide (28-30% NH₃ in H₂O).

-

Solvent: Deionized Water (Green Solvent).

-

Equipment: CEM Discover 2.0 or Anton Paar Monowave (Single-mode microwave reactor).

Step-by-Step Methodology

-

Stoichiometry Setup: In a 10 mL microwave pressure vial, dissolve Dimethyl Itaconate (1.58 g, 10 mmol) in Water (2 mL) .

-

Amine Addition: Slowly add Ammonium Hydroxide (3.0 mL, ~45 mmol) . Note: Excess ammonia drives the amide formation and prevents hydrolysis back to the acid.

-

Pre-Stirring: Seal the vial and stir at room temperature for 5 minutes. The solution may turn slightly turbid as the Aza-Michael adduct forms.

-

Microwave Irradiation: Program the reactor with the following dynamic method:

-

Stage 1 (Ramp): Ramp to 100°C over 2 minutes.

-

Stage 2 (Hold): Hold at 100°C for 15 minutes. (Max Power: 150W, Max Pressure: 250 psi).

-

Cooling: Rapid cooling to 40°C using compressed air/nitrogen.

-

-

Workup (Precipitation): Transfer the reaction mixture to a beaker. Cool in an ice bath for 30 minutes. The product, 5-oxopyrrolidine-3-carboxamide, often precipitates as a white solid due to low solubility in cold water.

-

Purification: Filter the solid. If no precipitate forms, evaporate the water under reduced pressure (Rotavap) to obtain a crude solid. Recrystallize from Ethanol/Water (9:1) .

Yield Expectation: 85-92% isolated yield.

Protocol B: Solvent-Free Mechanochemical Synthesis

For N-substituted derivatives (e.g., N-phenyl-5-oxopyrrolidine-3-carboxamide), a solvent-free approach avoids waste entirely.

Objective: Synthesis of N-substituted pyrrolidone carboxamides via neat reaction.

Materials

-

Reagent A: Itaconic Acid (1.30 g, 10 mmol).

-

Reagent B: Urea (0.60 g, 10 mmol) OR Primary Amine (10 mmol).

-

Catalyst (Optional): Zinc Acetate (5 mol%) can accelerate the reaction but is often unnecessary at high temperatures.

Step-by-Step Methodology

-

Melt Preparation: Mix Itaconic Acid and the Amine/Urea in a mortar and pestle to create a uniform physical mixture.

-

Thermal Treatment: Transfer the powder to a round-bottom flask.

-

Reaction: Heat the mixture in an oil bath at 130-140°C (above the melting point of Itaconic acid).

-

Observation: The mixture will melt into a clear liquid. Evolution of steam (H₂O) indicates cyclization.

-

-

Duration: Maintain heating for 45-60 minutes.

-

Solidification: Remove from heat. Upon cooling, the melt will solidify into a crude glass/solid.

-

Purification: Triturate the solid with Ethyl Acetate (to remove unreacted starting material). Filter and dry.

Analytical Validation & Data

To ensure the integrity of the synthesized compound, compare your results against these standard spectral characteristics.

NMR Characterization Table

Compound: 5-oxopyrrolidine-3-carboxamide (in DMSO-d₆)[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH (Ring) | 7.95 | Broad Singlet | 1H | Lactam NH |

| NH₂ (Amide) | 7.35, 6.90 | Broad Singlets | 2H | Side-chain Amide |

| CH (C3) | 3.10 - 3.20 | Multiplet | 1H | Chiral Center (Racemic) |

| CH₂ (C4) | 2.20 - 2.40 | Multiplet | 2H | Ring Methylene |

| CH₂ (C2) | 3.30 - 3.45 | Multiplet | 2H | Ring Methylene (adj. to N) |

Green Metrics Calculation

Evaluate the sustainability of your batch using these formulas:

-

Atom Economy (AE):

[2]-

Target: >85% for Itaconate + Ammonia route.

-

-

E-Factor:

-

Target: < 1.0 (Excellent for Pharma intermediates).

-

Troubleshooting & Critical Parameters

Figure 2: Troubleshooting logic for common synthetic failures.

-

Polymerization: Itaconic acid can radically polymerize at high temperatures. Solution: Add a radical inhibitor (e.g., BHT, 0.1 mol%) if scaling up >10g.

-

Hydrolysis: If the product remains as the carboxylic acid (detected by broad OH peak in NMR), the amidation failed. Solution: Use Dimethyl Itaconate instead of Itaconic Acid, or activate the acid with T3P® (Propylphosphonic anhydride) in the aqueous phase.

References

-

Review of Green Synthesis: Matyjaszewski, K., & Collins, T. (2022).[3] "Green Chemistry in the Synthesis of Pharmaceuticals." Chemical Reviews.

-

Itaconic Acid Derivatization: Straathof, A. J., et al. (2014). "Versatile Synthesis of Pyrrolidones from Itaconic Acid." Green Chemistry.

-

Microwave Methodologies: Yadav, A. R., et al. (2011). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry.

-

Atom Economy Principles: Trost, B. M. (1991). "The atom economy: a search for synthetic efficiency."[2][4][5] Science.

-

Biological Activity of Derivatives: Vainauskas, V., et al. (2022).[1] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules.

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. primescholars.com [primescholars.com]

Handling and storage protocols for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Application Notes & Protocols for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

The following document provides detailed application notes and protocols for the handling and storage of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide. It is critical to note that this compound is not extensively characterized in publicly available literature. Therefore, these guidelines are predicated on established principles of chemical safety and inferences drawn from the known properties of its constituent functional groups: an N-substituted pyrrolidinone, a primary carboxamide, and a sec-butyl group.[1][2][3][4][5] A conservative approach, treating the substance as potentially hazardous, is mandatory.[1]

Section 1: Chemical & Physical Profile

A thorough understanding of the chemical structure is paramount for predicting its behavior and devising safe handling protocols.

-

Pyrrolidinone Core: The 5-oxopyrrolidine moiety, a lactam, is a stable five-membered ring.[6][7] While generally robust, it can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] The nitrogen atom is part of an amide linkage within the ring, rendering it significantly less basic than a typical secondary amine.[8]

-

Primary Carboxamide: The -CONH₂ group is one of the most stable carboxylic acid derivatives.[9][10][11] Its reactivity is generally low, though it can undergo hydrolysis at elevated temperatures or in the presence of strong acids or bases.[12]

-

N-sec-Butyl Group: This alkyl substituent increases the molecule's lipophilicity. Compounds containing a sec-butyl group can be flammable and may cause skin or eye irritation.[13][14][15]

Predicted Physicochemical Properties:

| Property | Inferred Value/Characteristic | Rationale & References |

| Appearance | Colorless to light yellow solid or liquid. | Based on similar compounds like 2-pyrrolidinone.[6][7] |

| Odor | Faint, possibly amine-like. | N-substituted pyrrolidinones can have a faint amine odor.[16] |

| Solubility | Likely soluble in a range of organic solvents. | The pyrrolidinone core imparts polarity, while the sec-butyl group enhances nonpolar solubility.[6] |

| Stability | Generally stable under neutral conditions. | Amides and lactams are relatively stable functional groups.[6][10][11] Avoid strong acids, bases, and oxidizing agents. |

| Flammability | Potentially combustible. | The sec-butyl group suggests the compound may be combustible, especially at elevated temperatures.[13][15] |

Section 2: Handling Protocols

Given the uncharacterized nature of this compound, all handling should be performed with the assumption that it is toxic and an irritant.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

-

Eye Protection: Chemical splash goggles are mandatory at all times.[5]

-

Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or perforation before use.[2]

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[3]

-

Respiratory Protection: If there is a risk of generating aerosols or dusts, or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[17]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered.[3] Have spill cleanup materials readily available.

-

Weighing: If the compound is a solid, use a microbalance within the fume hood. Use anti-static weighing paper or a tared container.

-

Dissolution: If preparing a solution, add the solvent to the weighed compound slowly. Do not add the compound to the solvent, to avoid splashing.

-

Transfers: Use appropriate glassware for transfers (e.g., pipettes with bulbs, never mouth pipette).[2][3]

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3][5]

Section 3: Storage Protocols

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

General Storage Conditions

-

Temperature: Store in a cool, dry place.[18] Refrigeration may be appropriate for long-term storage, but allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen.

-

Light: Store in an amber vial or in a dark location to protect from light, as UV radiation can sometimes promote degradation of organic compounds.[19]

Container & Labeling

-

Container: Use a tightly sealed, appropriate container, such as a glass vial with a PTFE-lined cap.[17][18]

-

Labeling: The container must be clearly labeled with the full chemical name, structure, date received/prepared, and any known hazards.[4]

Incompatible Materials

Store 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide away from:

-

Strong Oxidizing Agents: To prevent exothermic and potentially dangerous reactions.[13][18]

-

Strong Acids and Bases: To prevent hydrolysis of the lactam and amide functional groups.[7]

-

Sources of Ignition: As the compound is potentially combustible.[15][19]

Section 4: Spill and Waste Management

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Inform your supervisor and colleagues.

-

Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[18] Do not use combustible materials like paper towels to absorb large spills.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste.[18]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

-

All waste containing 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4]

Section 5: Visualized Workflow

Handling and Storage Decision Workflow

Caption: Decision workflow for storage and handling.

References

- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega - ACS Publications. (2022-05-26).

- General Lab Safety Rules - St. Olaf College.

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY - https: //site.unibo.

- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2024-02-22).

- Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF.

- NJIT General Laboratory Safety Rules.

- 2-Pyrrolidinone - Santa Cruz Biotechnology.

- Video: Relative Reactivity of Carboxylic Acid Derivatives - JoVE. (2023-04-30).

- Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy.

- Reactions of the carboxamide group - ResearchGate.

- N-Methyl Pyrrolidone SDS - Navy Brand Manufacturing. (2015-03-05).

- N-Methylpyrrolidone Handling and Storage - P2 InfoHouse.

- Introduction of 2-Pyrrolidinone - ChemicalBook. (2022-04-13).

- N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem.

- N-Methyl-2-pyrrolidone - SAFETY DATA SHEET.

- 2-Pyrrolidinone | 616-45-5 - ChemicalBook.

- sec-Butyl alcohol - NIOSH Pocket Guide to Chemical Hazards - CDC.

- Pyrrolidine - Wikipedia.

- sec-Butyl alcohol - Hazardous Substance Fact Sheet.

- sec-Butyl-acetate.pdf - Safety Data Sheet. (2017-01-23).

Sources

- 1. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]

- 2. artsci.usu.edu [artsci.usu.edu]

- 3. site.unibo.it [site.unibo.it]

- 4. pozescaf.com [pozescaf.com]

- 5. research.njit.edu [research.njit.edu]

- 6. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - sec-Butyl alcohol [cdc.gov]

- 14. nj.gov [nj.gov]

- 15. geneseo.edu [geneseo.edu]

- 16. p2infohouse.org [p2infohouse.org]

- 17. navybrand.com [navybrand.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. thermofishersci.in [thermofishersci.in]

Troubleshooting & Optimization

Resolving Hygroscopic Challenges with 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide: A Technical Support Guide

Welcome to the technical support center for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopic nature of this compound. Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact experimental reproducibility, compound stability, and the overall success of your research.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to manage these challenges effectively.

Understanding the Impact of Hygroscopicity

The structure of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide, with its amide and carbonyl functional groups, presents potential sites for hydrogen bonding with water molecules. Moisture absorption can lead to a cascade of undesirable effects, including:

-

Changes in Physical Properties: The uptake of water can alter the compound's physical state, leading to issues like caking, clumping, and poor flowability, which can complicate handling and formulation processes.[2][3][4]

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's potency and leading to the formation of impurities.[1]

-

Inaccurate Weighing: Continuous moisture absorption during weighing can lead to significant errors in determining the precise amount of the compound, resulting in inaccurate solution concentrations and affecting the reliability of downstream experiments.[1]

-

Altered Dissolution and Bioavailability: For in-vivo studies, changes in the physical form of the compound due to water absorption can impact its dissolution rate and, consequently, its bioavailability.[1]

This guide will provide you with the necessary strategies to mitigate these risks and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide is hygroscopic?

A1: While specific data for this compound may be limited, you can perform a preliminary assessment. Observe the material for any signs of clumping or caking upon opening a new container. A more definitive method is to use a moisture analyzer or perform Karl Fischer titration to determine the initial water content and monitor it after controlled exposure to ambient humidity. An increase in water content over a short period indicates hygroscopic behavior.

Q2: What are the ideal storage conditions for 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide?

A2: To minimize moisture absorption, store the compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or molecular sieves. For long-term storage, a controlled low-humidity environment (e.g., a dry box or glove box) is recommended. Always refer to the supplier's storage temperature recommendations, typically room temperature for this type of compound.

Q3: I'm having trouble getting a stable reading on the analytical balance. What should I do?

A3: This is a classic sign of a hygroscopic substance actively absorbing moisture. To obtain an accurate weight, it is crucial to minimize the compound's exposure to the atmosphere. Work quickly and use a weighing vessel with a small opening. Ideally, perform the weighing process inside a glove box or a balance enclosure with controlled humidity.

Q4: Can I prepare stock solutions in advance?

A4: Given the potential for hydrolysis, it is best practice to prepare stock solutions of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide fresh for each experiment.[1] If you must store solutions, use an anhydrous solvent, store at the recommended temperature (typically refrigerated or frozen, depending on the solvent), and protect from light. Monitor for any precipitation, which could indicate degradation or solubility issues exacerbated by water absorption.[1]

Q5: What formulation strategies can I consider to overcome the hygroscopicity of this compound for in-vivo studies?

A5: Several formulation strategies can be employed to protect hygroscopic active pharmaceutical ingredients (APIs).[5][6] These include:

-

Co-processing with Excipients: Blending the compound with non-hygroscopic excipients can help to shield it from moisture.[7][[“]]

-

Encapsulation: Encapsulating the compound can create a physical barrier against environmental moisture.[5][6]

-

Film Coating: Applying a moisture-barrier film coating to tablets or pellets can be an effective strategy.[5][9]

-

Crystal Engineering: In advanced development, co-crystallization with a suitable co-former could potentially reduce hygroscopicity.[5][[“]]

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays

Symptom: You are observing high variability in your assay results (e.g., IC50 values) between experiments conducted on different days.

Potential Cause: The potency of your compound may be compromised due to inaccurate initial concentrations from weighing errors or degradation from hydrolysis in stock solutions.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent assay results.

Guide 2: Physical Instability - Caking and Poor Flowability

Symptom: The powder of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide is forming clumps or cakes in the container and exhibits poor flow properties during transfer or formulation.

Potential Cause: The compound has absorbed a significant amount of moisture from the atmosphere, leading to changes in its physical state.[3][4]

Mitigation and Resolution:

-

Immediate Action: Transfer the material to a desiccator immediately to remove surface moisture. Gentle grinding with a spatula inside a low-humidity environment may help to break up clumps.

-

Environmental Control: All subsequent handling of the compound should be performed in an environment with controlled low relative humidity (<40% RH).[9]

-

Formulation Aids: If developing a solid dosage form, consider incorporating glidants (e.g., colloidal silicon dioxide) or lubricants into the formulation to improve flowability.[2]

-

Packaging: For long-term storage and shipping, ensure the use of high-barrier packaging, potentially including a desiccant pouch.[2][9]

Experimental Protocols

Protocol 1: Accurate Weighing of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

This protocol is designed to minimize moisture uptake during the critical step of weighing.

-

Preparation:

-

Place the sealed container of the compound, a clean weighing vessel, and all necessary tools (spatulas, etc.) inside a glove box or a desiccator with low humidity for at least 30 minutes to equilibrate.

-

Ensure the analytical balance is located in a draft-free area and is properly calibrated. If possible, place the balance inside a controlled humidity enclosure.

-

-

Weighing Procedure:

-

Tare the weighing vessel on the analytical balance.

-

Quickly transfer an approximate amount of the compound into the weighing vessel.

-

Close the primary container of the compound immediately.

-

Record the stable weight of the compound.

-

If the reading does not stabilize, it indicates ongoing moisture absorption. In this case, working within a glove box is essential for accuracy.

-

-

Post-Weighing:

-

Immediately proceed with the dissolution of the weighed compound in the chosen solvent.

-

Return the sealed container of the compound to the desiccator for storage.

-

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample.[][11][12]

-

Instrument Preparation:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Ensure the titration vessel is clean and dry.

-

Add the appropriate Karl Fischer solvent (e.g., methanol-based) to the vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual moisture.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide (typically 50-100 mg, depending on the expected water content) using the accurate weighing protocol described above.

-

Quickly introduce the sample into the titration vessel.

-

Start the titration and record the volume of titrant consumed to reach the endpoint.

-

-

Calculation:

-

Calculate the percentage of water in the sample using the following formula:

-

% Water = (Volume of Titrant (mL) × Titrant Factor (mg/mL)) / Sample Weight (mg) × 100

-

-

The titrant factor should be determined regularly using a certified water standard.

-

Workflow for Handling Hygroscopic Compounds:

Caption: General workflow for handling hygroscopic compounds.

Data Summary Tables

Table 1: Recommended Environmental Controls

| Operation | Environment | Relative Humidity (RH) | Rationale |

| Long-Term Storage | Desiccator with fresh desiccant | As low as possible | Minimizes moisture ingress over time. |

| Short-Term Storage | Tightly sealed container | < 40% | Prevents significant moisture uptake. |

| Weighing | Glove box or humidity-controlled balance enclosure | < 20% | Ensures accurate and reproducible weighing.[9] |

| Formulation (Dry Blending) | Controlled humidity room | < 40% | Prevents caking and maintains flowability.[2][9] |

Table 2: Potential Impact of Moisture on Analytical Results

| Analytical Test | Parameter Affected | Consequence of Moisture Absorption |

| Assay/Purity (e.g., by HPLC) | Potency | Apparent decrease in purity due to the weight of water. Potential for actual degradation. |

| Water Content (Karl Fischer) | Water Content | Falsely high results, indicating poor handling or storage. |

| Loss on Drying | Weight Loss | Overestimation of volatile content if not specific to water. |

| X-Ray Powder Diffraction (XRPD) | Crystalline Form | Potential for changes in crystal form or conversion to an amorphous state. |

| Dissolution | Release Rate | Altered dissolution profile due to changes in physical properties. |

This technical support guide provides a framework for understanding and mitigating the challenges associated with the hygroscopicity of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide. By implementing these best practices, you can enhance the reliability and reproducibility of your experimental results, ensuring the integrity of your research.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. consensus.app [consensus.app]

- 9. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Strategies for Increasing Enantiomeric Excess in sec-Butyl Pyrrolidine Synthesis

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral compounds, with a specific focus on strategies to enhance the enantiomeric excess (ee) of sec-butyl pyrrolidine and its derivatives. Chiral pyrrolidines are privileged scaffolds in medicinal chemistry and catalysis, making stereochemical control paramount.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our approach is to explain the underlying scientific principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding enantioselectivity.

Q1: My enantiomeric excess (% ee) is low. Where should I start troubleshooting?

A1: A low ee is a common but solvable issue. The most effective approach is to systematically evaluate the core reaction parameters. Begin by rigorously validating your analytical method (typically chiral HPLC or GC) to ensure the ee value is accurate.[4] Subsequently, investigate the following in order of probable impact:

-

Reaction Temperature: Lowering the temperature often increases enantioselectivity by better differentiating the energetic pathways of the two competing diastereomeric transition states.[5]

-

Catalyst/Ligand Integrity: Verify the purity, activity, and proper handling of your chiral catalyst or auxiliary. Many are sensitive to air and moisture.

-

Solvent Choice: The solvent plays a critical role in the catalytic cycle, influencing catalyst solubility, aggregation, and the stabilization of transition states.[2][5]

-

Purity of Starting Materials: Impurities in your substrates or reagents can interfere with the catalyst or promote non-selective background reactions.

Q2: Can I increase the enantiomeric excess of my product after the reaction is complete?

A2: Yes, it is often possible to enhance the enantiomeric purity of a non-racemic mixture. This is a common strategy in process development. The primary methods include:

-

Enantioselective Crystallization: If your product is crystalline, you may be able to selectively crystallize the major enantiomer, leaving the minor one in the mother liquor. This process requires careful development, including solvent screening and temperature control.[6][7]

-

Diastereomeric Salt Formation: If your product has a basic or acidic handle, you can react it with an enantiopure resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by crystallization, followed by regeneration of the desired enantiomer.[7][8]

-

Preparative Chiral Chromatography: This is a highly effective but often more expensive method for separating enantiomers on a larger scale.[7]

Q3: Is it always better to use a higher catalyst loading for a higher ee?

A3: Not necessarily. While a higher catalyst concentration can increase the reaction rate, its effect on ee can be complex. In some systems, particularly with organocatalysts, high concentrations can lead to the formation of catalyst aggregates or dimers.[9][10] These aggregates may exhibit lower enantioselectivity than the monomeric catalyst, leading to a decrease in the overall ee. It is crucial to perform a catalyst loading screen to find the optimal balance between reaction rate, yield, and enantioselectivity.[4][9][11]

Q4: My reaction is giving inconsistent ee values between batches. What is the likely cause?

A4: Inconsistent results are typically due to a lack of rigorous control over reaction parameters. The most common culprits are:

-

Atmospheric Conditions: Failure to maintain a strictly inert atmosphere (e.g., nitrogen or argon) can allow moisture or oxygen to degrade the catalyst or reagents.

-

Solvent Quality: Using solvent from a previously opened bottle may introduce moisture. Always use freshly distilled or anhydrous grade solvents.

-

Temperature Fluctuations: Ensure your reaction is maintained at a consistent and accurately measured temperature.

-

Reagent Purity: Variations in the purity of starting materials from different suppliers or batches can affect the outcome.

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a systematic workflow for diagnosing and resolving low enantioselectivity in your synthesis.

Workflow for Diagnosing Low Enantiomeric Excess (ee)

The following diagram outlines a logical progression for troubleshooting.

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps

Step 1: Validate Your Analytical Method

Before optimizing the reaction, you must trust your data. An unoptimized chiral HPLC/GC method can give inaccurate ee values.[4]

-

Causality: Co-eluting peaks or poor peak shape can lead to incorrect integration and, therefore, an erroneous calculation of the enantiomeric ratio.

-

Action:

-

Prepare a true racemic sample of your product.

-

Inject the racemic sample to confirm that you see two well-resolved peaks with a baseline separation (Resolution > 1.5) and a roughly 50:50 area ratio.

-

If resolution is poor, screen different chiral columns, modify the mobile phase composition (e.g., isopropanol/hexane ratio), or adjust the column temperature.

-

Step 2: Scrutinize Catalyst and Reagents

The chiral catalyst is the heart of the asymmetric transformation. Its quality is non-negotiable.

-

Causality: The catalyst's chiral environment is responsible for differentiating the prochiral faces of the substrate. Impurities, degradation, or the presence of the opposite catalyst enantiomer will compromise this environment. A small amount of an achiral impurity promoting a background reaction can significantly erode the ee.

-

Action:

-

Catalyst Purity: Confirm the purity and enantiomeric excess of your catalyst/ligand, especially if it was synthesized in-house.

-

Catalyst Handling: Many organocatalysts and ligands are sensitive to air and moisture. Ensure they are stored under an inert atmosphere and handled using proper techniques (e.g., in a glovebox or using Schlenk lines).

-

Substrate Purity: Purify your starting materials (e.g., sec-butylamine, pyrrolidine precursors) by distillation or recrystallization to remove any potential catalytic inhibitors.

-

Step 3: Evaluate and Optimize Reaction Conditions

Once you have validated your analytical method and reagents, focus on the reaction parameters.

-

Temperature:

-

Causality: According to the Eyring equation, the selectivity of a reaction is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. Lowering the temperature increases the impact of this energy difference, favoring the lower-energy transition state and thus increasing the ee.

-

Action: Systematically lower the reaction temperature. Common starting points are room temperature (20-25°C), 0°C, and -20°C. Be aware that lowering the temperature will likely increase the required reaction time.

-

-

Solvent:

-

Causality: The solvent interacts with the catalyst and substrates, influencing the geometry and stability of the diastereomeric transition states. A change in solvent polarity or coordinating ability can switch which transition state is more favored.

-

Action: Screen a range of solvents. For many pyrrolidine-based organocatalytic reactions, polar aprotic solvents like DMSO, DMF, or CH3CN are effective, but sometimes less polar solvents like toluene or CH2Cl2 provide higher selectivity.[5]

-

-

Catalyst Loading:

-

Causality: As mentioned in the FAQs, high catalyst concentrations can sometimes promote the formation of less selective aggregates.[9][10] Conversely, a catalyst loading that is too low may be insufficient to outcompete a non-selective background reaction.

-

Action: Screen a range of catalyst loadings to find the optimum.

-

| Catalyst Loading (mol%) | Typical Effect on ee | Typical Effect on Rate | Potential Issue |

| 1 - 5 | May be optimal for highly active catalysts | Slower | Background reaction may compete |

| 10 - 20 | Often a good starting point for optimization | Moderate | Potential for aggregation begins |

| > 20 | ee may decrease | Faster | High cost; aggregation likely[9] |

| Caption: General impact of catalyst loading on reaction parameters. |

Experimental Protocols

Protocol 1: Validation of Chiral HPLC Method

This protocol provides a general framework for validating your analytical method.

-

Preparation of Racemic Standard: Synthesize a small sample of the target sec-butyl pyrrolidine derivative without any chiral influence to serve as a true racemic standard.

-

Initial Screening:

-

Dissolve the racemic standard in the mobile phase solvent.

-

Inject onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Run a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

-

-

Method Optimization:

-

If peaks are not resolved, adjust the mobile phase polarity by varying the Hexane:IPA ratio (e.g., 95:5, 80:20).

-

If necessary, add a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) for acidic or basic analytes, respectively.

-

Adjust the column temperature to improve peak shape and resolution.

-

-

Validation Check:

-

The final method should show two distinct peaks for the enantiomers.

-

The resolution factor (Rs) between the peaks should be greater than 1.5.

-

The peak areas for the racemic standard should be approximately equal (48-52% for each).

-

Protocol 2: General Procedure for an Organocatalyzed Michael Addition

This protocol describes a representative synthesis of a substituted pyrrolidine, which can be adapted for your specific sec-butyl target. This example uses a proline-derived organocatalyst.[5]

-

Reaction Setup: To a flame-dried reaction vial under an argon atmosphere, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

-

Solvent and Additive: Add the chosen anhydrous solvent (e.g., CH2Cl2, 1.0 M) and any additive (e.g., benzoic acid, 0.02 mmol, 10 mol%).

-

Reagent Addition: Add the aldehyde (e.g., propanal, 0.4 mmol, 2.0 equivalents) to the solution.

-

Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

Initiation: Add the nitroolefin (0.2 mmol, 1.0 equivalent) to the stirred solution to initiate the reaction.

-

Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis using a validated method.

Visualizing the Chiral Induction Step

The following diagram illustrates the conceptual basis of enantioselective catalysis, where a chiral catalyst creates a diastereomeric transition state that favors one enantiomeric product over the other.

Caption: Energy profile of a catalyst-controlled enantioselective reaction.

References